molecular formula C18H15FN4O B14980866 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-one

カタログ番号: B14980866
分子量: 322.3 g/mol
InChIキー: KHDQHAUJZXEXKW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of heterocyclic molecules featuring a pyrrol-3-one core substituted with a benzimidazole moiety and a 4-fluorobenzyl group. Its molecular formula is C₁₈H₁₄FN₄O, with a molecular weight of 336.34 g/mol. The benzimidazole ring (a bicyclic structure with fused benzene and imidazole rings) is known for its role in medicinal chemistry, often contributing to binding interactions with biological targets such as kinases or enzymes . The 4-fluorobenzyl substituent enhances lipophilicity and metabolic stability compared to non-halogenated analogs, while the amino group on the pyrrolone ring may participate in hydrogen bonding or act as a pharmacophore .

特性

分子式

C18H15FN4O

分子量

322.3 g/mol

IUPAC名

4-(1H-benzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C18H15FN4O/c19-12-7-5-11(6-8-12)9-23-10-15(24)16(17(23)20)18-21-13-3-1-2-4-14(13)22-18/h1-8,20,24H,9-10H2,(H,21,22)

InChIキー

KHDQHAUJZXEXKW-UHFFFAOYSA-N

正規SMILES

C1C(=C(C(=N)N1CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3)O

製品の起源

United States

準備方法

Microwave-Assisted Condensation

A contemporary method adapted from fluoro-benzimidazole syntheses employs microwave irradiation to accelerate the formation of the benzimidazole ring.

Procedure :

  • Reactants : 1,2-Phenylenediamine (1.08 g, 10 mmol) and methyl 4-formylbenzoate (1.64 g, 10 mmol).
  • Conditions : Sodium disulfite (5.7 g) in DMF (5 mL), irradiated at 240°C and 10 bar for 5 minutes.
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Yield : 85%.

This method reduces reaction times from hours (traditional heating) to minutes while maintaining high purity, as confirmed by HPLC analysis.

Conventional Acid-Catalyzed Cyclization

An alternative approach uses hydrochloric acid (HCl) as a catalyst:

  • Reactants : 1,2-Phenylenediamine and 4-fluorobenzaldehyde in ethanol.
  • Conditions : Reflux at 80°C for 12 hours under nitrogen.
  • Isolation : Neutralization with NaHCO₃, extraction with dichloromethane.

Yield : 72%.

Introduction of the 4-Fluorobenzyl Group

Alkylation of the Benzimidazole Nitrogen

The fluorobenzyl side chain is introduced via nucleophilic substitution:

Step 1 : Generation of the benzimidazole anion using NaH in THF at 0°C.
Step 2 : Addition of 4-fluorobenzyl bromide (1.2 eq) at room temperature for 6 hours.
Step 3 : Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Key Data :

Parameter Value
Reaction Temperature 25°C
Time 6 hours
Yield 68%

Construction of the Pyrrolone-Amine System

Cyclocondensation Strategy

The pyrrolone ring is formed through a Knorr-type cyclization:

Reactants :

  • 4-(1H-Benzimidazol-2-yl)-3-oxobutanoic acid (1.0 eq)
  • Ammonium acetate (3.0 eq)

Conditions :

  • Glacial acetic acid, reflux at 120°C for 8 hours.
  • In situ reduction of intermediate imine using NaBH₄.

Yield : 64% after recrystallization from methanol.

Reductive Amination Approach

An alternative pathway employs reductive amination to install the amino group:

  • Intermediate : 4-(1H-Benzimidazol-2-yl)-1-(4-fluorobenzyl)-3-pyrrolin-2-one.
  • Reagents : NH₄OAc/NaBH₃CN in methanol.
  • Conditions : Stirred at 50°C for 24 hours.

Spectroscopic Validation :

  • ¹H NMR (DMSO-d₆): δ 7.85 (d, J=8.4 Hz, 2H, Ar-H), 5.21 (s, 2H, CH₂), 3.45 (br s, 2H, NH₂).
  • MS (ESI+) : m/z 323.3 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Time Purity (HPLC)
Microwave-Assisted Benzimidazole formation 85% 5 min 98.5%
Conventional Alkylation Fluorobenzyl addition 68% 6 hr 95.2%
Knorr Cyclization Pyrrolone formation 64% 8 hr 97.1%
Reductive Amination Amino group installation 58% 24 hr 93.8%

Microwave-assisted methods significantly outperform traditional techniques in both yield and reaction time, though they require specialized equipment. The reductive amination step remains a bottleneck, necessitating further optimization.

Critical Reaction Optimization Parameters

Solvent Effects on Cyclization

A solvent screening study revealed:

  • DMF : Accelerates cyclization but promotes side reactions.
  • Ethanol : Balances reaction rate and selectivity.
  • Toluene : Poor solubility leads to incomplete conversion.

Catalytic Enhancements

The addition of 5 mol% CuI in the alkylation step improves yield to 76% by facilitating C-N bond formation.

Temperature-Controlled Purification

Gradient recrystallization (methanol → ethyl acetate) increases final purity from 92% to 99%, as demonstrated by DSC analysis.

Industrial-Scale Production Considerations

For bulk synthesis (>1 kg batches), the following modifications are critical:

  • Continuous Flow Microwave Reactors : Enable scalable benzimidazole formation with 82% yield.
  • Crystallization-Induced Dynamic Resolution : Enhances enantiopurity when using chiral auxiliaries.
  • In Situ FTIR Monitoring : Allows real-time adjustment of reaction parameters during pyrrolone cyclization.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the benzimidazole ring or the fluorobenzyl group, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Dihydro or tetrahydro derivatives.

    Substitution Products: Functionalized derivatives with various substituents.

科学的研究の応用

5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound featuring an amino group, a benzimidazole moiety, and a pyrrolone structure. The 4-fluorobenzyl substituent enhances its lipophilicity and potential biological activity. It is of interest in medicinal chemistry for its structural diversity and potential therapeutic applications in oncology and infectious diseases.

Chemical Properties and Reactivity
The chemical reactivity of 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-one is influenced by its functional groups. Key reactions include:

  • Acylation
  • Alkylation
  • Condensation

Potential Applications

The unique structure of 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-one opens avenues for various applications:

  • Development of new therapeutic agents
  • Material science
  • Catalysis

Interaction Studies

Interaction studies involving 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-one focus on its binding affinity to various biomolecules.

Structural Analogues

Several compounds share structural similarities with 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-one.

Compound NameStructural FeaturesDistinguishing Characteristics
5-amino-4-(4-methylbenzimidazol-2-yl)-1-(4-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-oneContains methyl group on the benzimidazole ringLacks fluorine substitution
5-amino-4-(phenylbenzimidazol-2-yl)-1-(4-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-onePhenyl group instead of methyl or thiazoleDifferent electronic properties
5-amino-4-(thiazolylbenzimidazol)-1-(4-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-oneContains thiazole ringUnique heterocyclic structure

The presence of both the fluorobenzyl group and the benzimidazole moiety in 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-one imparts unique chemical properties that enhance its biological activity compared to similar compounds. The combination of these structural elements contributes to increased lipophilicity and metabolic stability, making it a promising candidate for further pharmacological exploration.

Benzimidazole Derivatives and Biological Activities

作用機序

The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The benzimidazole moiety is known for its ability to bind to various biological targets, while the fluorobenzyl group can enhance binding affinity and specificity.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties based on available

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features Biological/Physicochemical Notes
Target Compound: 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-3H-pyrrol-3-one 4-Fluorobenzyl C₁₈H₁₄FN₄O 336.34 Fluorine enhances metabolic stability; benzimidazole aids in π-π interactions. Predicted high lipophilicity (logP ~2.8) and moderate solubility. Fluorine may reduce cytochrome P450-mediated oxidation .
5-amino-1-(3,4-dichlorophenyl)-4-(1H-benzimidazol-2-yl)-3H-pyrrol-3-one 3,4-Dichlorophenyl C₁₇H₁₂Cl₂N₄O 359.21 Dichloro substitution increases electron-withdrawing effects. Higher molecular weight and logP (~3.5) suggest reduced solubility. Chlorine atoms may improve target binding but raise toxicity risks .
5-amino-1-(2,4-dichlorophenyl)-4-(1H-benzimidazol-2-yl)-3H-pyrrol-3-one 2,4-Dichlorophenyl C₁₇H₁₁Cl₂N₄O 358.20 Ortho/para-chloro substitution sterically hinders planar interactions. Reduced bioavailability due to steric effects; potential for altered binding kinetics compared to 3,4-dichloro analog .
5-amino-1-phenyl-4-(1H-benzimidazol-2-yl)-3H-pyrrol-3-one Phenyl C₁₇H₁₃N₄O 297.31 Simple phenyl group with no halogenation. Lower logP (~2.2) improves aqueous solubility but may reduce membrane permeability. Lacks metabolic stability conferred by halogens .
5-amino-1-(4-chlorophenyl)-4-(1H-benzimidazol-2-yl)-3H-pyrrol-3-one 4-Chlorophenyl C₁₇H₁₂ClN₄O 333.76 Para-chloro balances electron withdrawal and steric effects. Intermediate lipophilicity (logP ~3.0); chlorine may enhance target affinity without significant toxicity .
5-amino-1-(4-methoxyphenyl)-4-(1H-benzimidazol-2-yl)-3H-pyrrol-3-one 4-Methoxyphenyl C₁₈H₁₅N₄O₂ 327.34 Methoxy group introduces electron-donating effects. Improved solubility due to polar methoxy group; potential for hydrogen bonding with targets. Lower metabolic stability compared to halogenated analogs .

Key Research Findings and Analysis

Electronic and Steric Effects

  • Fluorine vs. Chlorine: The 4-fluorobenzyl group in the target compound provides moderate electron-withdrawing effects compared to dichlorophenyl analogs.
  • Chlorinated Analogs : Dichlorophenyl derivatives (e.g., 3,4-dichloro and 2,4-dichloro) exhibit higher logP values, suggesting increased membrane permeability but also greater risk of off-target interactions .

Computational Insights

  • Noncovalent Interactions: Density functional theory (DFT) studies suggest that the benzimidazole ring participates in strong π-π stacking and hydrogen-bonding interactions, which are critical for target binding .
  • Solubility Predictions : The 4-methoxyphenyl analog’s higher polarity improves solubility but may reduce blood-brain barrier penetration compared to halogenated derivatives .

生物活性

5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that has garnered attention in medicinal chemistry due to its structural diversity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with various biomolecules, its therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of an amino group, a benzimidazole moiety, and a pyrrolone structure, enhanced by a 4-fluorobenzyl substituent. This structural arrangement contributes to its lipophilicity and biological activity, making it a candidate for further pharmacological exploration.

Property Value
Molecular FormulaC₁₈H₁₅FN₄O
Molecular Weight322.3 g/mol
CAS Number881045-58-5

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives as inhibitors of protein kinases involved in tumorigenesis. For instance, derivatives of 5-amino-4-(1H-benzimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-one have been evaluated for their inhibitory effects on fibroblast growth factor receptor 1 (FGFR1), which is crucial in cancer development. One study reported an IC50 value of 3.5 μM for FGFR1 inhibition, indicating significant anticancer potential .

Antimicrobial Properties

The structural features of benzimidazole derivatives often correlate with antimicrobial activity. Compounds similar to 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-one have demonstrated efficacy against various pathogens, suggesting that this compound may also possess antimicrobial properties .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been extensively studied. The presence of both the fluorobenzyl group and the benzimidazole moiety enhances the compound's biological properties compared to similar compounds. For example, modifications in the benzimidazole ring can lead to variations in potency against different biological targets .

Case Studies

Case Study 1: FGFR1 Inhibition
A series of derivatives were synthesized and tested for FGFR1 inhibition. The most promising compounds exhibited IC50 values ranging from 0.32 to 5.6 μM against myeloma cell lines, showcasing their potential as anticancer agents .

Case Study 2: Antimicrobial Testing
In vitro studies on similar benzimidazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the fluorobenzyl group could enhance efficacy .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-one, and how can reaction yields be optimized?

  • Methodological Answer : The compound’s pyrrol-3-one core can be synthesized via base-assisted cyclization of hydroxy-pyrrol-2-one intermediates, as demonstrated in analogous studies. For example, cyclization reactions under mild alkaline conditions (e.g., using ammonium acetate buffer at pH 6.5) achieved yields of 46–63% for structurally related pyrrolidinones . Key parameters include stoichiometric control of arylaldehyde derivatives and precise temperature modulation (e.g., room temperature for 3 hours to minimize side reactions) . Purification via column chromatography with ethyl acetate/hexane gradients is recommended for isolating the target compound .

Q. How should researchers characterize the structural integrity of this compound, particularly its benzimidazole and fluorobenzyl moieties?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, and ¹⁹F) is critical for confirming the benzimidazole and fluorobenzyl groups. For instance, ¹H NMR signals at δ 7.2–8.1 ppm (aromatic protons) and δ 4.5–5.0 ppm (pyrrol-3-one NH) are diagnostic. Fluorine NMR (¹⁹F) at ~-115 ppm confirms the para-fluorobenzyl substituent . High-resolution mass spectrometry (HRMS) with ESI+ ionization can validate the molecular formula (e.g., observed [M+H]+ vs. calculated mass deviations <2 ppm) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural analysis?

  • Methodological Answer : Contradictions may arise from tautomerism in the pyrrol-3-one ring or dynamic exchange in the benzimidazole moiety. Variable-temperature NMR (VT-NMR) experiments between 25°C and 60°C can stabilize conformers and clarify splitting patterns . Computational modeling (DFT calculations at the B3LYP/6-31G* level) can also predict equilibrium geometries and NMR chemical shifts, aiding interpretation .

Q. What strategies are effective for studying the electronic effects of substituents (e.g., 4-fluorobenzyl) on the compound’s reactivity?

  • Methodological Answer : Substituent effects can be probed via Hammett plots using analogs with electron-donating/withdrawing groups. For example, replacing the 4-fluorobenzyl group with 4-nitro- or 4-methoxybenzyl derivatives allows correlation of σ values with reaction rates (e.g., cyclization kinetics monitored via HPLC) . UV-vis spectroscopy can track charge-transfer interactions in the benzimidazole ring, with λmax shifts indicating electronic perturbations .

Q. How can researchers design experiments to explore the compound’s potential as a kinase inhibitor, given its benzimidazole-pyrrolone scaffold?

  • Methodological Answer : Molecular docking (AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR or VEGFR2) can prioritize targets. In vitro assays using recombinant kinases (IC50 determination via fluorescence polarization) validate inhibitory activity . For SAR studies, synthesize analogs with modified benzimidazole substituents (e.g., 5-methyl or 5-fluoro) and compare potency .

Methodological Considerations for Data Reproducibility

Q. What are common pitfalls in reproducing synthetic procedures for this compound, and how can they be mitigated?

  • Answer :

  • Pitfall 1 : Hydrolysis of the pyrrol-3-one ring under acidic conditions.
    Mitigation: Use anhydrous solvents (e.g., THF or DMF) and inert atmospheres during synthesis .
  • Pitfall 2 : Low yields due to competing side reactions in benzimidazole formation.
    Mitigation: Optimize reaction time (e.g., 3 hours at 130°C for cyclocondensation) and employ catalytic Pd/C for deprotection steps .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。